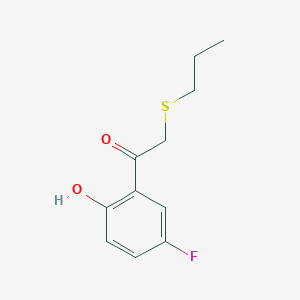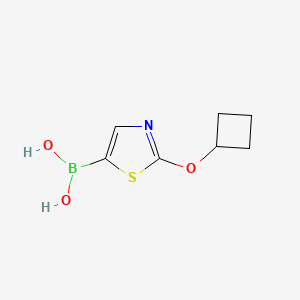![molecular formula C24H23F4N7O3 B13645470 5-[[1-[4,4-Difluoro-3-(3-fluoropyrazol-1-yl)butanoyl]-4-hydroxypiperidin-4-yl]methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13645470.png)
5-[[1-[4,4-Difluoro-3-(3-fluoropyrazol-1-yl)butanoyl]-4-hydroxypiperidin-4-yl]methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FT671 is a potent, non-covalent, and selective inhibitor of ubiquitin-specific protease 7 (USP7). It has an inhibitory concentration (IC50) of 52 nanomolar and binds to the USP7 catalytic domain with a dissociation constant (Kd) of 65 nanomolar . FT671 has shown significant potential in cancer research due to its ability to modulate the levels of multiple proteins, including tumor suppressors and transcription factors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
FT671 is synthesized through a series of chemical reactions involving the formation of a p-fluorophenyl group and a 3-fluoropyrazole group. These groups extend towards the finger’s subdomain and the catalytic center of USP7, respectively . The synthesis involves the use of various reagents and catalysts under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
The industrial production of FT671 involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and characterization of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
FT671 undergoes several types of chemical reactions, including:
Oxidation: FT671 can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in FT671.
Substitution: FT671 can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogens and other nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of FT671 can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Applications De Recherche Scientifique
FT671 has a wide range of scientific research applications, including:
Chemistry: FT671 is used as a tool compound to study the role of USP7 in various biochemical pathways.
Biology: It is used to investigate the effects of USP7 inhibition on cellular processes such as protein degradation and signal transduction.
Mécanisme D'action
FT671 exerts its effects by selectively inhibiting USP7, a deubiquitinase involved in the regulation of various cellular processes. By binding to the catalytic domain of USP7, FT671 prevents the deubiquitination of target proteins, leading to their degradation via the ubiquitin-proteasome system . This results in the modulation of multiple signaling pathways, including those involving tumor suppressors such as p53 .
Comparaison Avec Des Composés Similaires
Similar Compounds
FT827: A covalent inhibitor of USP7 with similar binding properties.
HBX4418: Another USP7 inhibitor with a different mechanism of action.
P5091: A USP7 inhibitor that has shown efficacy in preclinical cancer models.
Uniqueness of FT671
FT671 is unique due to its non-covalent binding mechanism and high selectivity for USP7. Unlike covalent inhibitors, FT671 binds reversibly to the catalytic domain of USP7, allowing for more precise modulation of its activity . This makes FT671 a valuable tool for studying the role of USP7 in various biological processes and for developing targeted therapies.
Propriétés
IUPAC Name |
5-[[1-[4,4-difluoro-3-(3-fluoropyrazol-1-yl)butanoyl]-4-hydroxypiperidin-4-yl]methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F4N7O3/c25-15-1-3-16(4-2-15)35-22-17(12-30-35)23(37)33(14-29-22)13-24(38)6-9-32(10-7-24)20(36)11-18(21(27)28)34-8-5-19(26)31-34/h1-5,8,12,14,18,21,38H,6-7,9-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSNYSFLZAWBIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)O)C(=O)CC(C(F)F)N5C=CC(=N5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F4N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
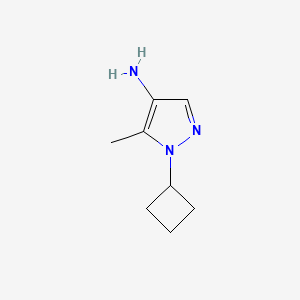
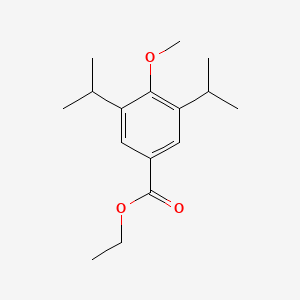

![2-[Cyano(ethyl)amino]acetonitrile](/img/structure/B13645402.png)
![tert-butyl 3-methyl-2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13645407.png)
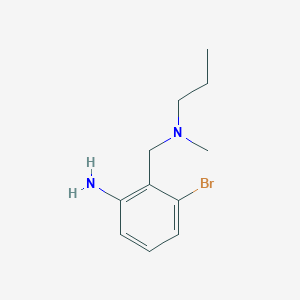

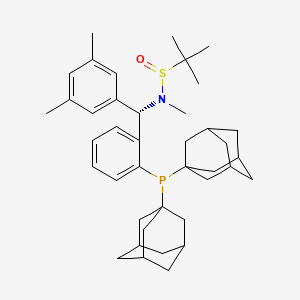
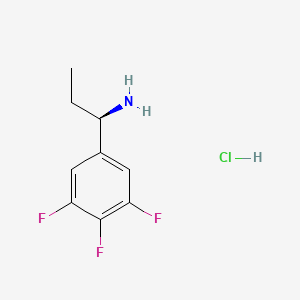

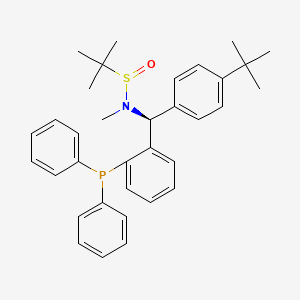
![1-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B13645448.png)
